molecular formula C17H26O3 B010389 1-(2,4-Dihydroxyphenyl)undecan-2-one CAS No. 19810-04-9

1-(2,4-Dihydroxyphenyl)undecan-2-one

Cat. No.: B010389
CAS No.: 19810-04-9
M. Wt: 278.4 g/mol
InChI Key: UEEDZQGMUJIULC-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)undecanone is an organic compound belonging to the class of aromatic hydroxyketones It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, and an undecyl chain attached to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)undecanone can be synthesized through several methods. One common approach involves the reaction of undecanoyl chloride with 2,4-dihydroxybenzene in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction is typically carried out in a solvent like methylene chloride at room temperature for several hours .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,4-Dihydroxyphenyl)undecanone may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of boron trifluoride as a catalyst in a Fries rearrangement reaction can achieve higher yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)undecanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)undecanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the formulation of certain types of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)undecanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 17β-hydroxysteroid dehydrogenase, which plays a role in steroid metabolism . The hydroxyl groups and the carbonyl group are key functional groups that interact with the enzyme’s active site, leading to inhibition.

Properties

CAS No.

19810-04-9

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)undecan-1-one

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-16(19)15-12-11-14(18)13-17(15)20/h11-13,18,20H,2-10H2,1H3

InChI Key

UEEDZQGMUJIULC-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O

Canonical SMILES

CCCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

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